Bis(triethoxysilyl)methane

描述

属性

IUPAC Name |

triethoxy(triethoxysilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIINUVYELHEORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430903 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18418-72-9 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(triethoxysilyl)methane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Bis(triethoxysilyl)methane (BTESM) is an organosilane compound of significant interest in materials science and biomedical applications. Its unique chemical structure, featuring two triethoxysilyl groups bridged by a methylene (B1212753) group, allows it to act as a versatile precursor in the formation of organic-inorganic hybrid materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in the sol-gel process and drug delivery systems.

Chemical Structure and Properties

This compound is characterized by a central methylene bridge connecting two silicon atoms, each of which is bonded to three ethoxy groups. This dipodal structure is fundamental to its ability to form stable, cross-linked networks.[1]

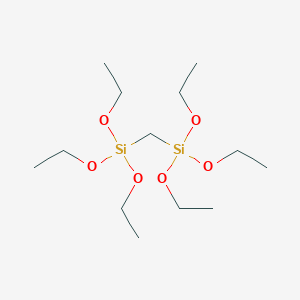

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties:

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C13H32O6Si2 |

| Molecular Weight | 340.56 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 114-115 °C at 3.5 mmHg[3] |

| Melting Point | < 0 °C[4] |

| Density | 0.974 g/mL[4] |

| Refractive Index | 1.4098 at 20 °C[3] |

| Vapor Pressure | < 1 mmHg at 25 °C[5][6] |

| Solubility | Reacts with water[5][6] |

| Purity | >95.0% (GC) |

| CAS Number | 18418-72-9[2] |

Spectroscopic Data

While readily available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy groups, a quartet for the methylene protons (CH₂) of the ethoxy groups, and a singlet for the central methylene bridge protons (Si-CH₂-Si).

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the methyl and methylene carbons of the ethoxy groups, as well as a characteristic upfield signal for the central methylene carbon attached to the silicon atoms.

FTIR Spectroscopy: The infrared spectrum will be characterized by strong Si-O-C stretching vibrations, C-H stretching and bending modes of the ethoxy and methylene groups, and Si-C bond vibrations. The absence of a strong, broad O-H band would indicate a non-hydrolyzed sample.

Mass Spectrometry: The mass spectrum under electron ionization would likely show fragmentation patterns corresponding to the loss of ethoxy groups, ethylene, and other small fragments from the parent molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Grignard reaction.[2]

Reaction Scheme: The synthesis can be achieved by reacting methylenebis(trichlorosilane) with ethanol (B145695).

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and condenser, place a solution of methylenebis(trichlorosilane) in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the reaction vessel in an ice bath.

-

Slowly add a stoichiometric amount of absolute ethanol to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then filtered to remove any solid byproducts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Sol-Gel Process for Silica (B1680970) Nanoparticle Formation

This compound is a key precursor in the sol-gel process to create organic-inorganic hybrid materials.[5]

Mechanism: Hydrolysis and Condensation The sol-gel process involves two main reactions:

-

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atoms react with water to form silanol (B1196071) groups (-OH) and ethanol.

-

Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This process leads to the formation of a three-dimensional network.[5]

Reaction Pathway:

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Protocol for Silica Nanoparticle Synthesis:

-

Prepare a solution of this compound in a mixture of ethanol and water.

-

Add a catalyst, such as ammonia (B1221849) or an acid, to initiate the hydrolysis reaction.

-

Stir the mixture at room temperature for a specified period to allow for the formation of a sol.

-

Continue stirring until a gel is formed, indicating the formation of a continuous network.

-

The gel is then aged to strengthen the network.

-

The solvent is removed from the gel by drying, which can be done at ambient or elevated temperatures, or through supercritical drying to produce aerogels.

-

The resulting solid material can be calcined to remove any remaining organic components and to densify the silica network.

Applications in Drug Development

The unique properties of the organosilica materials derived from this compound make them promising for applications in drug delivery.[5]

Controlled Drug Release: The porous nature of the silica network formed from this compound allows for the encapsulation of drug molecules. The release of the entrapped drug can be controlled by the pore size, surface chemistry, and biodegradability of the silica matrix. This enables sustained and targeted drug delivery, which can improve therapeutic efficacy and reduce side effects.[7] For instance, studies have shown that this compound-based silica nanoparticles can achieve high drug encapsulation efficiency and provide sustained release over several days.[5]

Biocompatible Coatings: The organosilica materials can be used as biocompatible coatings for medical implants. These coatings can reduce the risk of rejection and improve the integration of the implant with surrounding tissues.[2]

Logical Relationship in Drug Delivery Application:

Caption: Logic of this compound in drug delivery.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as toxic if swallowed and harmful in contact with skin, and it causes serious eye irritation.[6] It is stable in sealed containers but reacts with moisture.[5][6] The hydrolysis of this compound produces ethanol.[5][6] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]

References

- 1. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]

- 2. This compound (CAS 18418-72-9) - RUO [benchchem.com]

- 3. This compound | CAS#:18418-72-9 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. gelest.com [gelest.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. Bis(trimethoxysilylpropyl)amine and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Bis(triethoxysilyl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for Bis(triethoxysilyl)methane (BTESM), a versatile organosilane crucial for the development of advanced materials. This document details the core synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

This compound (CAS No. 18418-72-9) is a key precursor in the synthesis of organic-inorganic hybrid materials, particularly for applications in creating mesoporous organosilica membranes, protective coatings, and low-dielectric-constant films.[1] Its unique structure, featuring a central methylene (B1212753) bridge between two triethoxysilyl groups, allows for the formation of robust and flexible siloxane networks upon hydrolysis and condensation. This guide explores the most common and effective methods for its synthesis.

Core Synthesis Routes

The synthesis of this compound can be primarily achieved through two principal methods: the Grignard reagent approach and the direct alkoxylation of a chlorosilane precursor. A third, less specific method involving hydrosilylation is also considered.

Grignard Reagent Synthesis

This classic organometallic approach involves the formation of a Grignard reagent from dichloromethane (B109758), which then reacts with triethoxysilane (B36694) to form the desired product.[1] This method is known for its relatively high yield under optimized conditions.

Direct Alkoxylation

A common industrial-scale method, direct alkoxylation, involves the reaction of bis(trichlorosilyl)methane (B1586081) with ethanol (B145695).[1] This route is advantageous due to its high yield and purity, as well as the relative ease of byproduct removal.

Hydrosilylation

While not as specifically documented for BTESM, hydrosilylation represents a potential route involving the addition of a silicon-hydride bond across a carbon-silicon double bond. This method is widely used for the formation of Si-C bonds in organosilane chemistry.

Quantitative Data Summary

The following tables provide a summary of the quantitative data associated with the primary synthesis routes for this compound, allowing for easy comparison of their efficacy and requirements.

| Synthesis Route | Typical Yield (%) | Purity (%) | Scalability | Key Reactants | Solvent | Typical Temperature (°C) |

| Grignard Reagent | 85-90 | 95-97 | Moderate | Dichloromethane, Magnesium, Triethoxysilane | Tetrahydrofuran (THF) | 60-80 |

| Direct Alkoxylation | 90-92 | 98-99 | High | Bis(trichlorosilyl)methane, Ethanol | Ethanol | Not specified |

| Microwave-Assisted | 88-90 | 96-98 | Moderate | Not specified | Not specified | 80 |

| Sol-Gel Processing | 78-82 | 93-95 | Low | Not specified | Not specified | Not specified |

Table 1: Comparison of Synthesis Routes for this compound.[1]

| Parameter | Optimal Range | Impact on Reaction |

| Grignard Reagent Synthesis | ||

| Temperature | 60–80°C | Higher temperatures accelerate Si–C coupling but risk side reactions. |

| Mg:Particle Size | <100 µm | Increases surface area for faster initiation. |

| HSi(OEt)₃:Purity | >98% | Minimizes ethoxy group hydrolysis. |

| Direct Alkoxylation | ||

| Catalyst | Acidic | Catalyzes the alkoxylation reaction. |

| Neutralizing Agent | NaHCO₃ | Removes HCl byproduct as NaCl precipitate. |

Table 2: Key Optimization Parameters for this compound Synthesis.[1]

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes of this compound.

Protocol 1: Grignard Reagent Synthesis

Reaction: CH₂Cl₂ + 2 Mg → ClCH₂MgCl + MgCl₂ 2 HSi(OEt)₃ + ClCH₂MgCl → (EtO)₃SiCH₂Si(OEt)₃ + MgCl₂ + H₂[1]

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Magnesium (Mg) turnings, activated

-

Triethoxysilane (HSi(OEt)₃), high purity (>98%)

-

Tetrahydrofuran (THF), anhydrous

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and heat source

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation:

-

Place activated magnesium turnings in the reaction flask.

-

Add a small volume of anhydrous THF.

-

In the addition funnel, prepare a solution of anhydrous dichloromethane in THF.

-

Add a small amount of the dichloromethane solution to the magnesium to initiate the reaction, which may be evidenced by gentle bubbling or a slight temperature increase.

-

Once initiated, add the remaining dichloromethane solution dropwise to maintain a gentle reflux.

-

-

Reaction with Triethoxysilane:

-

After the magnesium has been consumed, cool the Grignard reagent solution.

-

Add high-purity triethoxysilane dropwise to the stirred Grignard solution at a controlled rate, maintaining the reaction temperature between 60-80°C.

-

After the addition is complete, continue to stir the mixture at this temperature for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

-

Protocol 2: Direct Alkoxylation

Reaction: Cl₃SiCH₂SiCl₃ + 6 EtOH → (EtO)₃SiCH₂Si(OEt)₃ + 6 HCl[1]

Materials:

-

Bis(trichlorosilyl)methane (Cl₃SiCH₂SiCl₃)

-

Ethanol (EtOH), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous solvent (e.g., toluene)

-

Standard inert atmosphere glassware

-

Addition funnel

-

Mechanical stirrer

Procedure:

-

Apparatus Setup: Set up a multi-necked flask equipped with a mechanical stirrer, an addition funnel, and a condenser under an inert atmosphere.

-

Reaction:

-

Charge the flask with a solution of bis(trichlorosilyl)methane in an anhydrous solvent.

-

Add anhydrous ethanol to the addition funnel.

-

Slowly add the ethanol to the stirred solution of bis(trichlorosilyl)methane. An acidic catalyst may be added if necessary. The reaction is exothermic and will produce HCl gas.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or NMR).

-

-

Neutralization and Purification:

-

Cool the reaction mixture.

-

Neutralize the generated HCl by the portion-wise addition of sodium bicarbonate until effervescence ceases. This will form a sodium chloride precipitate.[1]

-

Filter the mixture to remove the precipitated sodium chloride.

-

Remove the solvent and excess ethanol from the filtrate by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation.

-

Workflow and Process Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification processes for this compound.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Bis(triethoxysilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(triethoxysilyl)methane (BTESM) is a bridged organosilane precursor that plays a crucial role in the synthesis of advanced organic-inorganic hybrid materials. Its unique structure, featuring two triethoxysilyl groups linked by a methylene (B1212753) bridge, allows for the formation of highly crosslinked and thermally stable polysilsesquioxane networks through sol-gel processing. This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of BTESM, detailing the reaction pathways, influential factors, and experimental methodologies for its study. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the fundamental knowledge required to design and control the synthesis of BTESM-derived materials for a variety of applications, including controlled-release drug delivery systems, biocompatible coatings, and separation membranes.

Core Mechanisms: Hydrolysis and Condensation

The sol-gel process of this compound is a two-step reaction involving hydrolysis followed by condensation.

1. Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of BTESM are hydrolyzed in the presence of water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base.[1]

2. Condensation: The subsequent condensation reactions involve the formation of siloxane bridges (Si-O-Si). This can occur through two pathways:

- Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

- Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule.[1]

The interplay of these reactions leads to the formation of a three-dimensional polysilsesquioxane network.

Factors Influencing the Reaction Mechanism

Several key parameters significantly influence the kinetics and outcome of the hydrolysis and condensation of BTESM:

-

pH: The pH of the reaction medium is a critical factor.

-

Acidic Conditions (pH < 7): Acid catalysts, such as hydrochloric acid (HCl), protonate the ethoxy groups, making the silicon atom more susceptible to nucleophilic attack by water. This generally leads to a faster hydrolysis rate compared to the condensation rate.[1]

-

Basic Conditions (pH > 7): Base catalysts, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), promote the formation of silicate (B1173343) anions, which are more reactive towards condensation. In basic media, the condensation reaction is typically faster than hydrolysis.[1]

-

-

Water-to-Silane Ratio (r): The molar ratio of water to BTESM affects the extent of hydrolysis. A higher 'r' value generally leads to more complete hydrolysis of the ethoxy groups.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the resulting sol. Alcohols, such as ethanol, are commonly used as co-solvents to homogenize the initial reaction mixture.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.

Experimental Protocols

Precise control over the sol-gel process is essential for obtaining materials with desired properties. Below are representative experimental protocols for studying the hydrolysis and condensation of BTESM.

Protocol 1: Acid-Catalyzed Sol-Gel Synthesis of BTESM-Derived Polysilsesquioxane

This protocol outlines a typical procedure for the synthesis of a methylene-bridged polysilsesquioxane gel under acidic conditions.

Materials:

-

This compound (BTESM)

-

Ethanol (EtOH)

-

Deionized Water

-

Hydrochloric Acid (HCl, 0.1 M)

Procedure:

-

In a clean, dry reaction vessel, combine BTESM and ethanol in a 1:4 molar ratio.

-

Stir the mixture vigorously using a magnetic stirrer.

-

In a separate container, prepare an acidic water solution by mixing deionized water and 0.1 M HCl. The molar ratio of BTESM to water should be 1:6.

-

Add the acidic water solution dropwise to the BTESM/ethanol mixture while continuing to stir.

-

After complete addition, seal the reaction vessel and continue stirring at room temperature for 24 hours to allow for gelation.

-

The resulting gel can be aged and dried under controlled conditions to obtain the final polysilsesquioxane material.

Protocol 2: Monitoring Hydrolysis and Condensation by FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of the sol-gel reaction.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.

Procedure:

-

Assemble the reaction setup with the ATR probe immersed in the reaction vessel.

-

Record a background spectrum of the solvent and catalyst mixture before adding BTESM.

-

Initiate the reaction by adding BTESM to the mixture.

-

Collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

-

Analyze the spectra for changes in the intensity of characteristic vibrational bands to track the progress of hydrolysis and condensation.

Protocol 3: Quantitative Analysis by 29Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed quantitative information about the different silicon species present during the sol-gel process.

Instrumentation:

-

High-resolution NMR spectrometer.

Procedure:

-

Prepare the reaction mixture as described in Protocol 1, using a deuterated solvent if necessary for the NMR lock.

-

At specific time points, quench a small aliquot of the reaction mixture by adding a suitable agent that stops the hydrolysis and condensation reactions (e.g., by rapid cooling and addition of a chelating agent).

-

Acquire the ²⁹Si NMR spectrum of the quenched sample.

-

Integrate the signals corresponding to different silicon environments (T⁰, T¹, T², T³) to quantify the extent of hydrolysis and condensation.

Data Presentation

The following tables summarize key quantitative data related to the hydrolysis and condensation of BTESM.

Table 1: Characteristic FTIR Vibrational Bands for Monitoring BTESM Sol-Gel Process

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| Si-O-C stretch | ~1100, ~960 | Disappearance indicates hydrolysis of ethoxy groups. |

| Si-OH stretch | ~3400 (broad), ~900 | Appearance indicates formation of silanol groups. |

| Si-O-Si stretch | ~1030, ~1130 | Appearance indicates formation of siloxane bridges. |

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for BTESM Hydrolysis and Condensation Intermediates

The notation Tⁿ refers to a silicon atom in a trifunctional organosilane (like each silicon in BTESM) bonded to 'n' bridging oxygen atoms (siloxane bonds).

| Silicon Species | Description | Chemical Shift Range (ppm) |

| T⁰ | (EtO)₃Si-CH₂-Si(OEt)₃ | -45 to -50 |

| T¹ | (EtO)₂(HO)Si-CH₂- or -O-Si(OEt)₂-CH₂- | -50 to -58 |

| T² | (EtO)(HO)₂Si-CH₂- or -O-Si(OH)(OEt)-CH₂- | -58 to -65 |

| T³ | (HO)₃Si-CH₂- or fully condensed -O-Si(O-)₂-CH₂- | -65 to -72 |

Table 3: Influence of Catalyst on Reaction Kinetics (Qualitative)

| Catalyst | Hydrolysis Rate | Condensation Rate | Resulting Structure |

| Acid (e.g., HCl) | Fast | Slower | More linear, less condensed polymers |

| Base (e.g., NH₄OH) | Slower | Fast | More compact, highly branched clusters |

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

References

The Sol-Gel Chemistry of Dipodal Organosilanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the sol-gel chemistry of dipodal organosilanes, a class of hybrid organic-inorganic precursors that offer unique advantages in materials science and drug development. Dipodal organosilanes, characterized by two silicon atoms connected by an organic bridge, form robust and functionalizable polysilsesquioxane networks through the sol-gel process. This document details the synthesis, hydrolysis, and condensation mechanisms, experimental protocols, and the influence of various parameters on the final material properties.

Introduction to Dipodal Organosilanes

Dipodal organosilanes are molecules with the general structure (R'O)₃Si-R-Si(OR')₃, where R is an organic bridging group and OR' is a hydrolyzable alkoxy group. These precursors are key building blocks for bridged polysilsesquioxanes, which are hybrid materials integrating the properties of both organic polymers and inorganic glasses. The organic bridge (R) can be tailored to impart specific functionalities, such as hydrophobicity, flexibility, or chemical reactivity, into the final material. The sol-gel process, a versatile solution-based method, is employed to convert these molecular precursors into a solid network. This process involves two primary reactions: hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by condensation of these silanols to form siloxane bridges (Si-O-Si).

The Sol-Gel Process: Hydrolysis and Condensation

The transformation of dipodal organosilane monomers into a cross-linked gel network is a complex process governed by the kinetics of hydrolysis and condensation reactions. These reactions can be catalyzed by either acids or bases, with the choice of catalyst having a profound impact on the reaction rates and the final structure of the material.

Hydrolysis

The first step in the sol-gel process is the hydrolysis of the alkoxide groups (e.g., methoxy (B1213986) or ethoxy) in the presence of water to form silanol (B1196071) groups. This reaction can be represented as:

(R'O)₃Si-R-Si(OR')₃ + 6H₂O → (HO)₃Si-R-Si(OH)₃ + 6R'OH

The rate of hydrolysis is influenced by several factors, including the pH of the solution, the water-to-silane ratio, and the type of solvent and catalyst used.[1]

Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation to form siloxane bonds, creating a three-dimensional network. Condensation can proceed through two pathways:

-

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation: ≡Si-OR' + HO-Si≡ → ≡Si-O-Si≡ + R'OH

The relative rates of hydrolysis and condensation determine the structure of the resulting gel. Under acidic conditions, hydrolysis is typically fast, leading to weakly branched, polymer-like networks.[1] In contrast, basic conditions favor condensation, resulting in more highly branched, particulate structures.[1]

Key Factors Influencing the Sol-Gel Process

The properties of the final bridged polysilsesquioxane material are highly dependent on the conditions of the sol-gel process. Careful control of the following parameters is crucial for tailoring the material's structure and function.

-

pH and Catalyst: The pH of the reaction mixture is a critical factor. Acid catalysis (e.g., with HCl or acetic acid) generally leads to faster hydrolysis and slower condensation, resulting in gels with smaller pores and higher surface areas. Base catalysis (e.g., with NH₄OH) promotes faster condensation, leading to larger, more aggregated particles and larger pore sizes.

-

Water to Silane (B1218182) Ratio (r): The molar ratio of water to the dipodal organosilane precursor influences the extent of hydrolysis. A stoichiometric amount of water is required for complete hydrolysis, but excess water can affect the condensation rate and the final gel structure.

-

Solvent: The choice of solvent (typically an alcohol like ethanol (B145695) or methanol) affects the solubility of the reactants and the rate of the sol-gel reactions. The solvent also plays a crucial role during the drying process, influencing the final porosity of the material.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times.

Synthesis of Materials from Dipodal Organosilanes

Dipodal organosilanes can be used to prepare a variety of materials, including xerogels, aerogels, and thin films, each with distinct properties and applications.

Xerogels

Xerogels are porous materials obtained by drying the wet gel under ambient conditions. This process is often accompanied by significant shrinkage due to capillary forces as the solvent evaporates.

Aerogels

Aerogels are ultralight, highly porous materials with exceptional thermal insulation properties. They are produced by drying the wet gel under supercritical conditions, which avoids the collapse of the delicate network structure.[2]

Thin Films

Thin films of bridged polysilsesquioxanes can be deposited on various substrates using techniques like dip-coating or spin-coating of the sol. These films can be used to modify the surface properties of materials, providing, for example, corrosion resistance or biocompatibility.

Experimental Protocols

The following are representative experimental protocols for the synthesis of materials from dipodal organosilanes.

Protocol for the Synthesis of a Bis(triethoxysilyl)ethane (BTESE) Xerogel

-

Sol Preparation: In a sealed container, mix bis(triethoxysilyl)ethane (BTESE), ethanol, and deionized water in a molar ratio of 1:4:4.

-

Catalysis: Add a catalytic amount of 0.1 M hydrochloric acid (HCl) to the solution while stirring.

-

Gelation: Continue stirring for 1-2 hours, then allow the sol to gel in a sealed container at room temperature. Gelation time can vary from hours to days depending on the exact conditions.

-

Aging: Age the wet gel in the mother liquor for 24-48 hours at 50-60°C to strengthen the silica (B1680970) network.

-

Solvent Exchange: Replace the solvent in the gel with a low-surface-tension solvent like hexane (B92381) by immersing the gel in fresh hexane several times over a period of 2-3 days.

-

Drying: Dry the gel at ambient pressure and a slightly elevated temperature (e.g., 60°C) until all the solvent has evaporated to obtain the xerogel.

Protocol for the Synthesis of a Bridged Polysilsesquioxane Aerogel via Supercritical CO₂ Drying

-

Sol-Gel Process: Prepare a wet gel as described in Protocol 5.1 (steps 1-4).

-

Solvent Exchange: Exchange the ethanol and water in the wet gel with a solvent miscible with liquid CO₂, such as acetone (B3395972). This is typically done by soaking the gel in progressively higher concentrations of acetone in ethanol, followed by several washes with pure acetone.[3]

-

Supercritical Drying: Place the acetone-filled gel in a high-pressure vessel. Fill the vessel with liquid CO₂ and allow it to displace the acetone from the gel pores over several hours.[2] Heat the vessel above the critical temperature and pressure of CO₂ (31.1 °C and 73.8 bar).[2] Slowly depressurize the vessel to vent the supercritical CO₂, leaving behind a dry aerogel.[2]

Protocol for the Deposition of a Dipodal Organosilane Thin Film

-

Sol Preparation: Prepare a dilute sol of the dipodal organosilane in an alcohol/water mixture with an acid or base catalyst, similar to the initial steps of xerogel synthesis. The concentration of the silane will depend on the desired film thickness.

-

Substrate Preparation: Thoroughly clean the substrate (e.g., glass, silicon wafer) to ensure a hydrophilic surface.

-

Coating: Deposit the sol onto the substrate using a technique such as dip-coating or spin-coating. For dip-coating, the substrate is withdrawn from the sol at a constant speed. For spin-coating, the sol is dispensed onto a rotating substrate.

-

Curing: Heat the coated substrate to a temperature typically between 100°C and 200°C to promote further condensation and densification of the film.[4]

Quantitative Data

The following tables summarize key quantitative data for materials derived from dipodal organosilanes.

Table 1: Mechanical Properties of Bridged Silsesquioxane Aerogels

| Precursor System | Drying Method | Density (g/cm³) | Young's Modulus (MPa) | Max. Strain (%) |

| APTES/MPA in Methanol | Ambient Pressure | ~0.15 | 0.12 - 1.14 | >60 |

| APTES/MPA in Ethanol | Ambient Pressure | ~0.15 | 0.12 - 1.14 | >60 |

| BTMSH (67 mol%) / TMOS | Supercritical CO₂ | 0.190 | 4.27 | - |

| BTMSH (45 mol%) / TMOS | Supercritical CO₂ | 0.157 | 3.7 | - |

APTES: (3-aminopropyl)-triethoxysilane; MPA: m-phthalaldehyde; BTMSH: 1,6-bis(trimethoxysilyl)hexane; TMOS: Tetramethyl orthosilicate. Data adapted from[5][6].

Table 2: Porosity Data of Xerogels and Aerogels from Dipodal Organosilanes

| Precursor System | Material Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |

| APTES/MPA in Methanol | Aerogel | > specific surface areas | - | larger pore sizes |

| APTES/MPA in Ethanol | Aerogel | larger specific surface areas | - | - |

| BTMSH/TEOS hybrid | Aerogel | - | increased pore size | - |

| Organo-silica (one-step catalyst) | Xerogel | 264 | 0.0125 | 2.6 |

| Organo-silica (two-step catalyst) | Xerogel | - | - | 2.9 |

APTES: (3-aminopropyl)-triethoxysilane; MPA: m-phthalaldehyde; BTMSH: 1,6-bis(trimethoxysilyl)hexane; TEOS: Tetraethyl orthosilicate. Data adapted from[5][7][8].

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the sol-gel chemistry of dipodal organosilanes.

Caption: Experimental workflow for the synthesis of materials from dipodal organosilanes.

Caption: General reaction pathway for the sol-gel process of dipodal organosilanes.

Caption: Comparison of acid- and base-catalyzed sol-gel pathways for dipodal organosilanes.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Aerogel.org » Supercritical Drying [aerogel.org]

- 3. mdpi.com [mdpi.com]

- 4. Ethylene-bridged polysilsesquioxane/hollow silica particle hybrid film for thermal insulation material - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04301C [pubs.rsc.org]

- 5. Directly ambient pressure dried robust bridged silsesquioxane and methylsiloxane aerogels: effects of precursors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08646J [pubs.rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide on Bis(triethoxysilyl)methane: Core Properties

Audience: Researchers, scientists, and drug development professionals.

This guide provides the fundamental molecular properties of bis(triethoxysilyl)methane, a versatile organosilane compound used in the synthesis of hybrid organic-inorganic materials.[1]

Core Molecular Data

This compound is characterized by a methane (B114726) group bridging two triethoxysilyl units.[1] The compound's key quantitative identifiers are its molecular formula and molecular weight.

The molecular formula of this compound is C13H32O6Si2.[1][2][3][4] Its molecular weight is approximately 340.56 g/mol .[1][2][3][4]

Data Presentation

For ease of comparison and quick reference, the core quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C13H32O6Si2[1][2][3][4] |

| Molecular Weight | 340.56 g/mol [1][2][3][4] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Core properties of this compound.

References

Spectroscopic Profile of Bis(triethoxysilyl)methane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of Bis(triethoxysilyl)methane (BTESM), a key organosilicon compound utilized in the synthesis of advanced materials. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of BTESM, offering a foundational understanding for its application in material science and beyond.

Introduction

This compound (CAS No. 18418-72-9) is a bridged alkoxysilane that serves as a versatile precursor in the formation of organic-inorganic hybrid materials, particularly through sol-gel processes. Its unique structure, featuring a central methylene (B1212753) bridge connecting two triethoxysilyl groups, imparts specific properties to the resulting materials, such as enhanced thermal and mechanical stability. Accurate spectroscopic characterization is paramount for quality control and for understanding the chemical transformations it undergoes during polymerization and functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for its proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ethoxy and methylene bridge groups.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethoxy) | ~1.22 | Triplet | 18H |

| -O-CH₂- (ethoxy) | ~3.81 | Quartet | 12H |

| -Si-CH₂-Si- | ~ -0.1 to 0.2 | Singlet | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (ethoxy) | ~18.3 |

| -O-CH₂- (ethoxy) | ~58.4 |

| -Si-CH₂-Si- | ~ -5.0 to 0.0 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm and may vary slightly depending on the solvent.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of the functional groups within this compound.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2975-2925 | C-H stretch (alkane) | Strong |

| 2885 | C-H stretch (alkane) | Strong |

| 1440, 1390 | C-H bend (alkane) | Medium |

| 1165, 1100, 1075 | Si-O-C stretch | Strong, Broad |

| 960 | Si-O-C stretch | Strong |

| 780 | Si-C stretch / CH₂ rock | Strong |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 20-50 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

A standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For neat liquid analysis, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

A Fourier-transform infrared (FTIR) spectrometer is used.

-

A background spectrum of the clean salt plates or ATR crystal is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

A Technical Guide to the Thermal Stability of Methylene-Bridged Silsesquioxanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylene-bridged silsesquioxanes are hybrid organic-inorganic materials characterized by a silicon-oxygen framework with organic methylene (B1212753) (-CH2-) groups bridging silicon atoms. This unique structure imparts a combination of desirable properties, including high thermal stability, mechanical strength, and tunable surface characteristics. These attributes make them promising candidates for a variety of applications, including as advanced materials in drug delivery systems, biomedical devices, and as stationary phases in chromatography. Understanding the thermal stability of these materials is paramount for their effective implementation in high-temperature applications and for ensuring their integrity during manufacturing and sterilization processes.

This technical guide provides an in-depth analysis of the thermal stability of methylene-bridged silsesquioxanes, detailing their synthesis, thermal analysis methodologies, and key thermal decomposition data.

Synthesis of Methylene-Bridged Silsesquioxanes

The synthesis of methylene-bridged silsesquioxanes is typically achieved through a sol-gel process involving the hydrolysis and polycondensation of a methylene-bridged organosilane precursor, most commonly bis(triethoxysilyl)methane (BTESM).[1][2][3][4][5] The reaction proceeds in two main steps:

-

Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atoms react with water to form silanol (B1196071) groups (-Si-OH) and ethanol (B145695). This reaction is often catalyzed by an acid or a base.

-

Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bonds (-Si-O-Si-), releasing water or ethanol and leading to the formation of a three-dimensional network.

The structure and properties of the final material can be tailored by controlling the reaction conditions, such as the catalyst, solvent, temperature, and the water-to-precursor ratio.[6][7]

Experimental Protocol: Synthesis of Methylene-Bridged Silsesquioxane Xerogel

This protocol describes a typical acid-catalyzed sol-gel synthesis of a methylene-bridged silsesquioxane xerogel.

Materials:

-

This compound (BTESM)

-

Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

In a flask, combine this compound and ethanol in a 1:4 molar ratio.

-

Stir the mixture at room temperature for 15 minutes.

-

Prepare an aqueous solution of hydrochloric acid (e.g., 0.1 M).

-

Add the acidic water solution to the BTESM/ethanol mixture dropwise while stirring vigorously. The molar ratio of water to BTESM should be controlled, for example, at 6:1.

-

Continue stirring the solution for 24 hours at room temperature to allow for hydrolysis and condensation to proceed.

-

The resulting sol is then cast into a mold and aged at 60°C for 48 hours to form a gel.

-

The gel is then dried under vacuum at 100°C for 24 hours to remove residual solvent and water, yielding the methylene-bridged silsesquioxane xerogel.

dot

Caption: Sol-gel synthesis of methylene-bridged silsesquioxanes.

Thermal Stability Analysis

The thermal stability of methylene-bridged silsesquioxanes is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).[8][9] This analysis provides crucial information about the decomposition temperatures and the amount of residual material (char yield) at high temperatures. Key parameters obtained from TGA include:

-

Td5 or T5%: The temperature at which 5% weight loss occurs. This is often considered the onset of significant decomposition.

-

Td10 or T10%: The temperature at which 10% weight loss occurs.

-

Char Yield: The percentage of the initial mass remaining at the end of the analysis, typically at temperatures above 700°C. A higher char yield generally indicates better thermal stability and flame retardancy.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation:

-

A thermogravimetric analyzer (e.g., NETZSCH STA449c/3/G or similar).[8]

Procedure:

-

Place a small amount of the methylene-bridged silsesquioxane sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.[8][10]

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).[8][10][11][12]

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the decomposition temperatures (Td5, Td10) and the char yield.

dot

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For amorphous materials like silsesquioxane networks, the glass transition temperature is a key parameter, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg is generally indicative of a more rigid and thermally stable network.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Instrumentation:

-

A differential scanning calorimeter (e.g., NETZSCH 204 F1 Phoenix or similar).[10]

Procedure:

-

Place a small amount of the methylene-bridged silsesquioxane sample (typically 5-10 mg) into an aluminum DSC pan and seal it.[10]

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature above its expected glass transition temperature at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10][11]

-

Cool the sample at a controlled rate.

-

Heat the sample again at the same rate. The glass transition is typically observed as a step-like change in the heat flow during the second heating scan.

-

Analyze the DSC curve to determine the glass transition temperature (Tg).

dot

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Thermal Decomposition Data

While specific TGA data for purely methylene-bridged silsesquioxanes is not extensively reported in the literature, the thermal stability can be inferred from related structures. The thermal decomposition of bridged silsesquioxanes generally involves the cleavage of the organic bridging group and rearrangement of the siloxane backbone.[15][16][17][18]

For comparison, data for ethylene-bridged polysilsesquioxanes and polymethylsilsesquioxanes (PMSQ) are presented below. It is expected that methylene-bridged silsesquioxanes would exhibit thermal stability in a similar range, with the Si-CH2-Si linkage being a primary point of thermal degradation. The thermal decomposition of phenolic resins, which also contain methylene bridges, initiates with the cleavage of these bridges at high temperatures.[8]

| Material | Td5 (°C) | Td10 (°C) | Char Yield (%) | Atmosphere | Reference |

| Ethylene-bridged polysilsesquioxane | ~436 | ~481 | - | Air | [6] |

| Polymethylsilsesquioxane (PMSQ) | - | - | High | - | [19] |

| Phenyl-substituted Silsesquioxane | 374 (T95) | - | - | Oxygen | [11] |

| POSS-modified Phenolic Resin | >300 | - | High | Argon/Air | [8] |

Note: T95 represents the temperature at which 95% of the material remains.

Factors Influencing Thermal Stability

The thermal stability of methylene-bridged silsesquioxanes can be influenced by several factors:

-

Degree of Condensation: A higher degree of cross-linking within the siloxane network generally leads to enhanced thermal stability. Incomplete condensation can leave reactive silanol groups that may initiate degradation at lower temperatures.

-

Purity: The presence of residual catalysts or impurities from the synthesis process can negatively impact thermal stability.

-

Organic Group: The nature of the organic bridging group plays a crucial role. While this guide focuses on methylene bridges, the incorporation of more thermally stable groups, such as phenylene, can further enhance the overall thermal resistance of the material.

-

Atmosphere: The decomposition mechanism and temperatures can vary significantly depending on whether the analysis is conducted in an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).

Conclusion

Methylene-bridged silsesquioxanes are a class of hybrid materials with significant potential in various high-performance applications. Their thermal stability is a critical parameter that dictates their suitability for specific uses. Through controlled synthesis via the sol-gel method and comprehensive thermal analysis using TGA and DSC, a thorough understanding of their thermal behavior can be achieved. While specific decomposition data for methylene-bridged silsesquioxanes is an area for further research, comparisons with structurally similar materials provide valuable insights into their expected high thermal resistance. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with these advanced materials.

References

- 1. This compound (CAS 18418-72-9) - RUO [benchchem.com]

- 2. This compound | [gelest.com]

- 3. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]

- 4. This compound | 18418-72-9 [sigmaaldrich.com]

- 5. This compound | C13H32O6Si2 | CID 9798044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 8. Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin [mdpi.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thermal decomposition studies of the polyhedral oligomeric silsesquioxane, POSSh, and when it is impregnated with the metallocene bis(eta5-cyclopentadienyl)zirconium (IV) dichloride or immobilized on silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and characterization of poly(methyl silsesquioxane)–titania optical thin films - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Bis(triethoxysilyl)methane Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Bis(triethoxysilyl)methane (BTESM) liquid. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in material science applications, such as the formation of biocompatible coatings or as a matrix for controlled drug release. This document presents quantitative data in structured tables, details experimental methodologies for key physical property measurements, and includes visualizations for relevant chemical processes.

Core Physical Properties

This compound is a colorless, clear liquid with properties that make it a versatile precursor in sol-gel chemistry for synthesizing hybrid organic-inorganic materials. A summary of its key physical properties is presented below.

Quantitative Data Summary

The following tables provide a consolidated view of the essential physical and chemical properties of this compound liquid.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C13H32O6Si2 |

| Molecular Weight | 340.56 g/mol [1] |

| Appearance | Clear liquid |

| Density | 0.9741 g/mL[2][3] |

| Boiling Point | 114-115 °C at 3.5 mmHg[2][3] |

| Melting Point | < 0 °C[2] |

| Refractive Index (@ 20°C) | 1.4098[2][3] |

| Vapor Pressure (@ 25°C) | < 1 mmHg |

| Flash Point | > 65 °C[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the application and processing of this compound. The following sections outline the methodologies for measuring the key physical parameters.

Density Measurement

The density of this compound liquid can be determined using a digital density meter based on the oscillating U-tube principle, as outlined in ASTM D4052.[2][4][5]

Methodology: ASTM D4052 - Standard Test Method for Density of Liquids by Digital Density Meter [2][4][5]

-

Apparatus : A digital density meter equipped with an oscillating U-tube. The instrument should be calibrated with at least two reference standards of known density, such as dry air and distilled water.

-

Sample Preparation : Ensure the this compound sample is free of air bubbles and particulates.

-

Procedure : a. Set the temperature of the density meter to the desired measurement temperature (e.g., 20°C). b. Introduce a small volume of the liquid sample into the U-tube using a syringe or an automated sampler. c. The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. d. The density is calculated automatically by the instrument based on the oscillation period and the calibration data. e. Perform multiple readings to ensure repeatability and report the average value.

Boiling Point Determination at Reduced Pressure

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure (vacuum distillation).

Methodology: Vacuum Distillation [6]

-

Apparatus : A vacuum distillation setup including a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, a thermometer, a vacuum source (e.g., vacuum pump), and a manometer to measure the pressure.

-

Procedure : a. Place a small volume of this compound and a stir bar into the distillation flask. b. Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. c. Gradually reduce the pressure inside the apparatus to the desired level (e.g., 3.5 mmHg) and record the stable pressure from the manometer. d. Begin heating the distillation flask. e. Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Refractive Index Measurement

The refractive index is a fundamental property that can be used to identify and assess the purity of this compound. The measurement can be performed using a refractometer according to ASTM D1218.[7][8][9][10]

Methodology: ASTM D1218 - Standard Test Method for Refractive Index of Hydrocarbon Liquids [7][8][9][10]

-

Apparatus : An Abbe-type refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism.

-

Calibration : Calibrate the refractometer using a standard liquid with a known refractive index.

-

Procedure : a. Ensure the prism of the refractometer is clean and dry. b. Place a few drops of the this compound sample onto the prism. c. Close the prism and allow the sample to reach thermal equilibrium (e.g., 20°C). d. Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. e. Read the refractive index from the instrument's scale.

Vapor Pressure Determination

The vapor pressure of this compound can be measured using the isoteniscope method as described in ASTM D2879.[1][11][12][13] This method is suitable for determining the vapor pressure-temperature relationship of liquids.

Methodology: ASTM D2879 - Standard Test Method for Vapor Pressure by Isoteniscope [1][11][12][13]

-

Apparatus : An isoteniscope, which is a specialized glass apparatus, a constant temperature bath, a vacuum source, and a pressure measuring device.

-

Procedure : a. A sample of the liquid is introduced into the isoteniscope. b. Dissolved and entrained gases are removed by heating the sample under reduced pressure. c. The isoteniscope is placed in a constant temperature bath, and the vapor pressure of the sample is balanced against a known pressure of an inert gas. d. The pressure at which the liquid levels in the manometer arms of the isoteniscope are equal is recorded as the vapor pressure at that temperature.[12] e. This process is repeated at different temperatures to establish the vapor pressure-temperature relationship.[2]

Chemical Process Visualizations

The following diagrams, created using the DOT language, illustrate key chemical processes involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction.

Sol-Gel Process: Hydrolysis and Condensation

This compound is a precursor in the sol-gel process, which involves hydrolysis and condensation reactions to form a silica (B1680970) network.

References

- 1. store.astm.org [store.astm.org]

- 2. petrolube.com [petrolube.com]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. store.astm.org [store.astm.org]

- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 6. Purification [chem.rochester.edu]

- 7. ASTM D2879 - eralytics [eralytics.com]

- 8. scribd.com [scribd.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. ia600203.us.archive.org [ia600203.us.archive.org]

- 13. standards.iteh.ai [standards.iteh.ai]

An In-depth Technical Guide to Bis(triethoxysilyl)methane (CAS 18418-72-9) for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triethoxysilyl)methane (BTESM), a dipodal organosilane, is a versatile precursor for the synthesis of hybrid organic-inorganic materials. Its unique methylene-bridged structure imparts enhanced hydrolytic stability and mechanical strength to the resulting silica (B1680970) networks. This technical guide provides a comprehensive overview of BTESM, focusing on its chemical properties, synthesis of derived biomaterials, and its burgeoning applications in the biomedical field, particularly in drug delivery and tissue engineering. Detailed experimental protocols for the synthesis of organosilica nanoparticles, and for conducting cytotoxicity and biocompatibility assays, are presented. Furthermore, this guide elucidates the cellular interactions of BTESM-derived materials, including their cellular uptake and impact on key signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid that serves as a key building block in sol-gel chemistry.[1] The presence of two triethoxysilyl groups allows for the formation of a cross-linked siloxane (Si-O-Si) network upon hydrolysis and condensation, while the central methylene (B1212753) bridge provides a degree of flexibility and hydrophobicity to the resulting material.[2]

| Property | Value | Reference |

| CAS Number | 18418-72-9 | |

| Molecular Formula | C13H32O6Si2 | [3] |

| Molecular Weight | 340.56 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Purity | >95.0% (GC) | |

| Boiling Point | 114 °C/3.5 mmHg | |

| Specific Gravity (20/20) | 0.98 | |

| Refractive Index | 1.41 |

The Sol-Gel Process: From Precursor to Functional Material

The primary mechanism through which this compound is transformed into functional materials is the sol-gel process.[2] This process involves two key reactions: hydrolysis of the ethoxy groups to form silanol (B1196071) (Si-OH) groups, followed by the condensation of these silanol groups to create a stable, three-dimensional siloxane (Si-O-Si) network.[2] The methylene bridge from the BTESM molecule is integrated into this inorganic silica matrix, forming a hybrid organic-inorganic material.[1]

References

Safety and handling precautions for Bis(triethoxysilyl)methane

An In-depth Technical Guide to the Safe Handling of Bis(triethoxysilyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organosilane compound with increasing applications in materials science and as a chemical intermediate. Its reactivity, while beneficial for its intended applications, necessitates a thorough understanding of its safety and handling precautions. This guide provides a comprehensive overview of the known hazards, safe handling procedures, emergency protocols, and disposal of this compound to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H32O6Si2 | [1][2][3][4] |

| Molecular Weight | 340.56 g/mol | [1][2][3][4] |

| Appearance | Clear liquid | [5] |

| Odor | Slight | [5] |

| Boiling Point | 114-115 °C @ 3.5 mmHg | [1] |

| Melting Point | <0°C | [3][4] |

| Flash Point | 114 °C | [3][4] |

| Density | 0.974 g/mL | [1][3] |

| Refractive Index | 1.4098 @ 20°C | [1][3] |

| Vapor Pressure | 0.024 mmHg @ 25°C | [3][4] |

| Solubility | Reacts slowly with water/moisture. | [1][6] |

Table 2: Chemical and Toxicological Properties of this compound

| Property | Value | Reference |

| Chemical Family | Organoethoxysilane | |

| Reactivity | Stable in sealed containers. Decomposes slowly in contact with moist air or water, liberating ethanol. | [5][7] |

| Incompatible Materials | Oxidizing agents, acids, acid chlorides, acid anhydrides. | [5][7][8] |

| Hazardous Decomposition Products | Ethanol, Organic acid vapors, Silicon dioxide. | [5][7] |

| Acute Toxicity (Oral, Rat) | LD50: 161 mg/kg (related to 1,2-Bis(triethoxysilyl)ethane) | [5][7] |

| Acute Toxicity (Dermal, Rabbit) | LD50: 1971 mg/kg (related to 1,2-Bis(triethoxysilyl)ethane) | [5][7] |

| Skin Corrosion/Irritation | May cause skin irritation. | [5][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [5][7] |

| Carcinogenicity | Not classified as a carcinogen. The hydrolysis product, ethanol, is classified as a carcinogen by IARC in alcoholic beverages. | [5][7] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[5][7] The hydrolysis of this compound produces ethanol, which can contribute to the overall hazard profile.[5][7]

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Reference |

| Eye Protection | Chemical goggles. Contact lenses should not be worn. | |

| Hand Protection | Neoprene or nitrile rubber gloves. | |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | |

| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator should be used when ventilation is inadequate. | [5] |

Experimental Protocols

Adherence to strict experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Preparation :

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Verify that an emergency eye wash station and safety shower are readily accessible.

-

Assemble all necessary PPE as specified in Table 3 and inspect for integrity.

-

Have a spill kit readily available.

-

-

Handling :

-

Ground containers before transferring the material to prevent static discharge.

-

Avoid all eye and skin contact and do not breathe vapor and mist.[7]

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling :

-

Wash hands thoroughly after handling.

-

Decontaminate all work surfaces and equipment after use.

-

Properly store or dispose of any waste generated.

-

Remove and properly store or dispose of PPE.

-

Spill Cleanup Protocol

In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.

-

Immediate Response :

-

Evacuate unnecessary personnel from the spill area.

-

If the spill is flammable, eliminate all ignition sources.

-

Increase ventilation to the area, if safe to do so.

-

-

Containment and Cleanup :

-

Wear the appropriate PPE, including respiratory protection.

-

Contain the spill using an absorbent material such as vermiculite, sand, or a commercial sorbent.

-

Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.

-

-

Decontamination :

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.

-

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Collection :

-

Collect all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.

-

-

Storage :

-

Store the waste container in a well-ventilated area, away from incompatible materials.

-

-

Disposal :

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention. | [7] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. | [7] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. | [7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Get immediate medical advice/attention. Never give anything by mouth to an unconscious person. | [7] |

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media : Water spray, water fog, alcohol-resistant foam, carbon dioxide, or dry chemical.[5][7]

-

Specific Hazards : Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[5][7]

-

Protective Equipment : Firefighters should wear proper protective equipment, including respiratory protection, and avoid all eye and skin contact.[7]

Visualized Workflows

The following diagrams illustrate key decision-making processes for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Workflow for responding to a this compound spill.

Caption: Decision tree for first aid response to this compound exposure.

Conclusion

This compound is a valuable chemical intermediate, but its safe use is paramount. By understanding its properties, adhering to strict handling protocols, and being prepared for emergencies, researchers can minimize the risks associated with this compound. This guide serves as a foundational resource for establishing a robust safety culture when working with this compound. Always consult the most recent Safety Data Sheet (SDS) and institutional safety guidelines before use.

References

- 1. This compound | [gelest.com]

- 2. This compound | C13H32O6Si2 | CID 9798044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:18418-72-9 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Bis Triethoxysilyl Methane, CAS 18418-72-9 | Changfu Chemical [cfsilicones.com]

- 7. gelest.com [gelest.com]

- 8. capotchem.com [capotchem.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Bis(triethoxysilyl)methane (BTESM) in Sol-Gel Membrane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(triethoxysilyl)methane (BTESM) is an organosilica precursor increasingly utilized in the sol-gel synthesis of microporous membranes. The resulting organic-inorganic hybrid membranes exhibit unique properties, including controlled pore sizes, enhanced hydrothermal stability, and tailored surface chemistry. These characteristics make them highly suitable for a range of separation applications, including gas separation, pervaporation, and reverse osmosis. The Si-CH₂-Si linkage in the BTESM precursor provides a stable, flexible, and hydrophobic network structure, which is often more robust under hydrothermal conditions than traditional silica (B1680970) membranes derived from precursors like tetraethoxysilane (TEOS).

These application notes provide a comprehensive overview of the use of BTESM in sol-gel membrane synthesis, including detailed experimental protocols and performance data for various applications.

Key Applications

BTESM-derived membranes have demonstrated high performance in several key separation processes:

-

Gas Separation: These membranes are effective for the separation of various gas pairs, including H₂/CH₄, H₂/N₂, and CO₂/CH₄, by leveraging molecular sieving mechanisms. The precise control over pore size afforded by the BTESM precursor allows for high selectivity.

-

Pervaporation: The hydrophobic nature and tunable pore structure of BTESM membranes make them excellent candidates for the dehydration of organic solvents, such as isopropanol (B130326) and butanol, as well as for desalination applications.

-

Reverse Osmosis: Organosilica membranes derived from related precursors have shown promise in organic solvent reverse osmosis, for example, in the separation of dimethylformamide (DMF) from water.

Experimental Protocols

The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of BTESM-derived sol-gel membranes. Note that some parameters may require optimization depending on the specific application and substrate used.

Protocol 1: Standard BTESM Sol Preparation (Acid-Catalyzed)

This protocol describes a typical acid-catalyzed sol-gel process for preparing a BTESM-derived sol for dip-coating.

Materials:

-

This compound (BTESM)

-

Ethanol (B145695) (EtOH)

-

Deionized Water (H₂O)

-

Nitric Acid (HNO₃)

Equipment:

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Pipettes and graduated cylinders

-

Analytical balance

Procedure:

-

Precursor Solution Preparation: In the reaction vessel, mix BTESM and ethanol. The ethanol acts as a co-solvent to ensure miscibility of the precursor and water.

-

Hydrolysis Solution Preparation: In a separate container, prepare an acidic aqueous solution by adding nitric acid to deionized water.

-

Hydrolysis and Condensation: While vigorously stirring the BTESM/ethanol solution, add the acidic aqueous solution dropwise. A common molar ratio for the final solution is BTESM:H₂O:HNO₃ = 1:x:0.2, where 'x' can be adjusted (e.g., x=240) to control the hydrolysis reaction.[1]

-

Aging: Allow the sol to age in a closed container at a specific temperature (e.g., 50°C) for a defined period (e.g., 8 days) to allow for sufficient hydrolysis and condensation, leading to the formation of a stable sol with the desired particle size.[1] The aging time can significantly influence the sol's viscosity and particle size, which in turn affects the final membrane structure.

Protocol 2: pH-Swing Method for Controlled Sol Particle Size

This method allows for greater control over the sol particle size, which is a critical parameter for membrane performance.

Materials:

-

Same as Protocol 1, with the addition of a base (e.g., ammonia (B1221849) solution).

Procedure:

-

Follow steps 1-3 of Protocol 1 to initiate the acid-catalyzed hydrolysis and condensation.

-

pH Adjustment: After a period of acid catalysis, carefully add a base to the sol to shift the pH. This "pH-swing" promotes different condensation pathways, leading to larger particle sizes.

-

Controlled Growth: The final particle size can be tuned by adjusting the acid-to-base ratio and the timing of the pH swing. For instance, an acid-base ratio of 1.2 has been used to achieve a specific average particle size.

-

Aging: Age the resulting sol as described in Protocol 1 to ensure stability before coating.